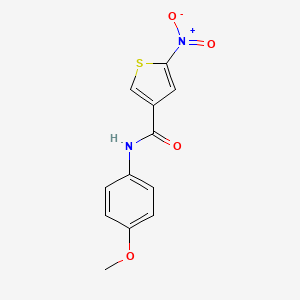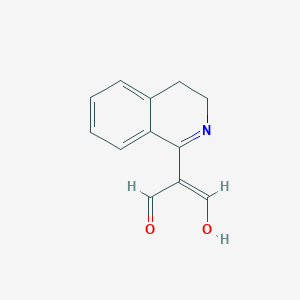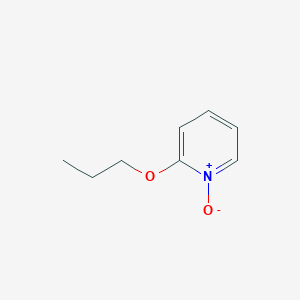
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique molecular structure and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and nitro groups attached to a benzoxadiazole ring, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent decomposition and ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hexamethyleneimine and dimethylamine are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoxadiazoles with various functional groups.
Reduction: The major product is 5,7-dichloro-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but with different substitution patterns.
5,7-Dichloro-2,1,3-benzoxadiazole: Lacks the nitro group, resulting in different chemical properties.
4-Nitrobenzofurazan: Contains a nitro group but lacks chlorine atoms.
Uniqueness
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the presence of both chlorine and nitro groups, which impart distinct reactivity and make it suitable for a wide range of applications in various scientific fields.
Propiedades
Número CAS |
173159-49-4 |
|---|---|
Fórmula molecular |
C6HCl2N3O4 |
Peso molecular |
249.99 g/mol |
Nombre IUPAC |
4,6-dichloro-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HCl2N3O4/c7-2-1-3(8)6-4(5(2)10(12)13)9-15-11(6)14/h1H |
Clave InChI |
PEFKTHMXXJZUAA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=[N+](ON=C2C(=C1Cl)[N+](=O)[O-])[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
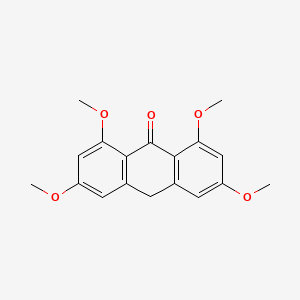
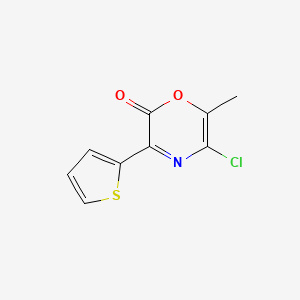
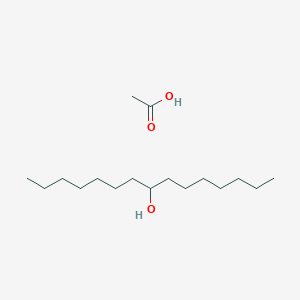

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
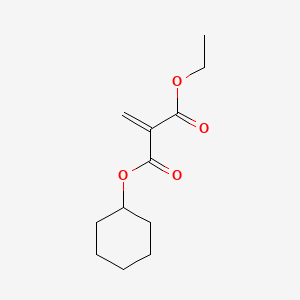
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
